molecular formula C19H21ClN2O B5861441 1-(3-chlorophenyl)-4-(2,4-dimethylbenzoyl)piperazine

1-(3-chlorophenyl)-4-(2,4-dimethylbenzoyl)piperazine

Cat. No. B5861441
M. Wt: 328.8 g/mol
InChI Key: TUWUFCDSEPSWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-(2,4-dimethylbenzoyl)piperazine, commonly known as CDMBP, is a piperazine derivative that has been studied for its potential use in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched.

Mechanism of Action

CDMBP is known to interact with various receptors in the body, including serotonin and dopamine receptors. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. This mechanism of action is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that CDMBP has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in neuronal activity, and alterations in cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CDMBP in lab experiments is its well-defined mechanism of action, which allows for precise modulation of neurotransmitter release and neuronal activity. However, one limitation is its relatively low potency compared to other compounds that target the same receptors.

Future Directions

There are several potential future directions for research on CDMBP, including the development of more potent analogs with improved therapeutic potential. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, studies investigating the safety and toxicity of CDMBP are needed to assess its potential as a drug candidate.

Synthesis Methods

The synthesis of CDMBP involves the reaction of 3-chloroaniline with 2,4-dimethylbenzoyl chloride in the presence of triethylamine, followed by cyclization with piperazine. The resulting compound is then purified using column chromatography. This method has been optimized for high yield and purity of CDMBP.

Scientific Research Applications

CDMBP has been studied for its potential use in various scientific research applications, including as a potential drug target for the treatment of cancer and neurological disorders. It has also been investigated for its potential use in the development of new imaging agents for medical imaging.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-6-7-18(15(2)12-14)19(23)22-10-8-21(9-11-22)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWUFCDSEPSWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.